molecular formula C10H13Cl2NO2 B1416790 2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride CAS No. 1396962-69-8

2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

Cat. No. B1416790
M. Wt: 250.12 g/mol
InChI Key: WCFYWXLAYRHLIE-UHFFFAOYSA-N
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Description

“2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is a chemical compound with the molecular formula C10H13Cl2NO2 . It is a powder in physical form . The compound’s IUPAC name is N-(2-chlorobenzyl)-beta-alanine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-8(9)7-12-6-5-10(13)14;/h1-4,12H,5-7H2,(H,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

The molecular weight of “2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride” is 250.12 . It is a powder in physical form . The compound’s IUPAC name is N-(2-chlorobenzyl)-beta-alanine hydrochloride .

Scientific Research Applications

Docking Studies and Anti-Inflammatory Activity

Research has shown that β-hydroxy-β-arylpropanoic acids, structurally similar to "2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride," possess significant anti-inflammatory activity. A study involving docking experiments aimed to identify potential COX-2 inhibitors among these compounds. The results indicated that these compounds have interactions with the P3 anchor site like COX-2 selective inhibitors, highlighting their potential in anti-inflammatory applications (Savić et al., 2011).

Neuroprotective Properties

Another aspect of research has focused on neuroprotection, where compounds structurally related to "2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride" have been evaluated for their ability to protect neurons from damage due to hypoxia or global ischemia. For instance, 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride, with a structure similar to remacemide hydrochloride and weak potency as an NMDA receptor antagonist, was found to extend survival time in rodents exposed to hypoxia and protect vulnerable CA1 pyramidal neurons in rat and dog models of global ischemia (Palmer et al., 1995).

Anticonvulsant Activity

In the realm of epilepsy research, methyl 4-{[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate was compared with traditional antiepileptic drugs for its anticonvulsant properties in mice and rats. It demonstrated potent anticonvulsant activity in the maximal electroshock seizure (MES) model, showing promise as a potential antiepileptic agent with a pharmacologic profile similar to that of phenytoin (Mulzac & Scott, 1993).

Antitumor Effects

The compound "hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester" has been studied for its antitumor effects, showing inhibition against the growth of various tumors in mice models. This underscores the potential of structurally related compounds in cancer therapy (Fu, 2004).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-7(10(13)14)12-6-8-4-2-3-5-9(8)11;/h2-5,7,12H,6H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFYWXLAYRHLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=CC=C1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride

CAS RN

1396962-69-8
Record name Alanine, N-[(2-chlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396962-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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